![molecular formula C32H38N4O7S B613408 Fmoc-n-me-arg(mtr)-oh CAS No. 214750-72-8](/img/structure/B613408.png)
Fmoc-n-me-arg(mtr)-oh
Overview
Description
Fmoc-n-me-arg(mtr)-oh is a novel amino acid analogue developed in the early 2000s. It is an unnatural amino acid that can be used as a building block for peptide synthesis. It has been used in a variety of research applications, including the study of protein structure and function, drug design, and the development of therapeutic peptides. This article will discuss the synthesis method of Fmoc-n-me-arg(mtr)-oh, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Fabrication of Functional Materials
Fmoc-modified amino acids and short peptides, including “Fmoc-n-me-arg(mtr)-oh”, are simple bio-inspired building blocks for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote building block association, making these molecules ideal for creating diverse nanostructures .
Cell Cultivation
The self-assembling properties of Fmoc-modified amino acids and peptides can be leveraged in cell cultivation . These molecules can form scaffolds that mimic the natural extracellular matrix, providing a supportive environment for cell growth and differentiation .
Bio-Templating
Fmoc-modified molecules can serve as bio-templates, guiding the assembly of other biological or synthetic components . This can be used to create complex structures with precise control over spatial arrangement .
Optical Applications
The aromaticity of the Fmoc group can confer optical properties to the assembled structures . This makes Fmoc-modified peptides useful in the development of optical devices, such as sensors and switches .
Drug Delivery
Fmoc-modified peptides can form nanostructures capable of encapsulating therapeutic agents . These structures can protect the drug from degradation, enhance its solubility, and allow for controlled release .
Catalytic Applications
The assembled structures of Fmoc-modified peptides can also serve as catalysts . They can provide a unique microenvironment that enhances the reactivity and selectivity of certain chemical reactions .
properties
IUPAC Name |
(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4O7S/c1-19-17-28(42-5)20(2)21(3)29(19)44(40,41)35-31(33)34-16-10-15-27(30(37)38)36(4)32(39)43-18-26-24-13-8-6-11-22(24)23-12-7-9-14-25(23)26/h6-9,11-14,17,26-27H,10,15-16,18H2,1-5H3,(H,37,38)(H3,33,34,35)/t27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVHMIGZISCVKC-MHZLTWQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-n-me-arg(mtr)-oh |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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